molecular formula C9H12N2O2 B8557706 Methyl 4-hydrazinyl-3-methylbenzoate CAS No. 883864-62-8

Methyl 4-hydrazinyl-3-methylbenzoate

Cat. No.: B8557706
CAS No.: 883864-62-8
M. Wt: 180.20 g/mol
InChI Key: QJFQDHPAWLAKDR-UHFFFAOYSA-N
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Description

Methyl 4-hydrazinyl-3-methylbenzoate is a benzoate ester derivative featuring a hydrazinyl group at the para position and a methyl substituent at the meta position of the aromatic ring.

The synthesis of this compound typically involves multi-step reactions. For instance, a three-step synthesis route begins with the condensation of 5-methyl-1,2-phenylenediamine and methyl-4-formyl benzoate in the presence of Na₂S₂O₅ in dimethylformamide (DMF), followed by hydrazine hydrate treatment and subsequent condensation with substituted benzaldehydes to yield hydrazide derivatives . This method highlights the compound’s versatility in generating structurally diverse analogs.

Properties

CAS No.

883864-62-8

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 4-hydrazinyl-3-methylbenzoate

InChI

InChI=1S/C9H12N2O2/c1-6-5-7(9(12)13-2)3-4-8(6)11-10/h3-5,11H,10H2,1-2H3

InChI Key

QJFQDHPAWLAKDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 4-hydrazinyl-3-methylbenzoate’s properties and applications, it is compared to structurally related compounds, including substituted benzoates, hydrazides, and triazole derivatives. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Synthesis Highlights Applications/Notes
This compound C₁₀H₁₂N₂O₂ 192.22 (estimated) Hydrazinyl, methyl, ester 3-step synthesis via hydrazine Precursor for hydrazones and drug candidates
4-Iodobenzohydrazide C₇H₇IN₂O 262.05 Iodo, hydrazide Derived from methyl 4-iodobenzoate Intermediate for triazole synthesis
Methyl 3-allyl-4-hydroxybenzoate C₁₁H₁₂O₃ 192.21 Allyl, hydroxy, ester Commercial synthesis Antioxidant or fragrance applications
Methyl 4-[[ethyl(hydroxymethyl)amino]diazenyl]benzoate C₁₁H₁₅N₃O₃ 237.25 Diazenyl, hydroxymethyl, ester Not specified Potential dye or coordination chemistry
N'-(substituted benzylidene) derivatives (3a-3b) Varies Varies Benzylidene, hydrazide, ester Condensation with benzaldehydes Antimicrobial screening candidates

Structural and Functional Group Comparisons

  • Hydrazinyl vs. Hydrazide Groups : this compound contains a free hydrazinyl (-NH-NH₂) group, whereas 4-iodobenzohydrazide (C₇H₇IN₂O) features a hydrazide (-CONH-NH₂) group. The hydrazinyl group enhances nucleophilicity, enabling direct condensation with carbonyl compounds, while hydrazides require additional activation for similar reactions .
  • Conversely, the iodo substituent in 4-iodobenzohydrazide increases molecular weight (262.05 g/mol) and polarizability, influencing solubility and reactivity in cross-coupling reactions .

Physicochemical Properties

  • Solubility and Stability : this compound’s hydrazinyl group may reduce ester stability under acidic conditions due to protonation, whereas Methyl 3-allyl-4-hydroxybenzoate (C₁₁H₁₂O₃) exhibits higher stability owing to its electron-donating hydroxy and allyl groups .
  • Hydrogen Bonding: Methyl 4-[[ethyl(hydroxymethyl)amino]diazenyl]benzoate (C₁₁H₁₅N₃O₃) has one hydrogen bond donor and six acceptors, enhancing its solubility in polar solvents compared to this compound, which has fewer acceptors .

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